molecular formula C15H13F2NO B11181610 N-(2,4-difluorophenyl)-3,4-dimethylbenzamide

N-(2,4-difluorophenyl)-3,4-dimethylbenzamide

Cat. No.: B11181610
M. Wt: 261.27 g/mol
InChI Key: YTRYIJJNPKJQJE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring and two methyl groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2,4-difluoroaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the material science industry, this compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Comparison: N-(2,4-difluorophenyl)-3,4-dimethylbenzamide is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogues, this compound may exhibit different solubility, stability, and biological activity profiles, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H13F2NO/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)

InChI Key

YTRYIJJNPKJQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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